3-fluoropiperidine-3-carboxylic acid hydrochloride
Description
3-Fluoropiperidine-3-carboxylic acid hydrochloride is a fluorinated piperidine derivative characterized by a fluorine atom and a carboxylic acid group at the 3-position of the piperidine ring, along with a hydrochloride salt. This compound is likely utilized in pharmaceutical research, particularly in drug design where fluorine and carboxylic acid groups are critical for bioactivity and solubility .
Properties
CAS No. |
2639430-14-9 |
|---|---|
Molecular Formula |
C6H11ClFNO2 |
Molecular Weight |
183.61 g/mol |
IUPAC Name |
3-fluoropiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)2-1-3-8-4-6;/h8H,1-4H2,(H,9,10);1H |
InChI Key |
LCCXBDICDFPGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(=O)O)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalyst Optimization
Key parameters for successful hydrogenation include:
For example, hydrogenation of 3-cyano-5-fluoropyridine under these conditions yields 3-cyano-3-fluoropiperidine, which is subsequently hydrolyzed to the carboxylic acid. The use of THF/H₂O suppresses unwanted hydrodefluorination, a common side reaction in protic solvents like methanol.
Diastereoselectivity Control
The cis configuration of the fluorine and carboxylic acid groups is critical for biological activity. The Pd/C catalyst system achieves diastereoselectivity ratios >20:1 in model substrates, as confirmed by NMR analysis. This selectivity arises from preferential adsorption of the pyridine ring onto the catalyst surface, directing hydrogen addition to the less hindered face.
Fluorination Strategies for Piperidine Intermediates
When fluoropyridine precursors are unavailable, late-stage fluorination of piperidine-3-carboxylic acid derivatives offers an alternative route.
Electrophilic Fluorination
Reagents such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) introduce fluorine at the 3-position via radical or ionic mechanisms:
Yields for this method range from 40–60%, with regioselectivity driven by the electron-withdrawing carboxylic acid group.
Nucleophilic Fluorination
Deoxyfluorination agents like DAST (diethylaminosulfur trifluoride) convert hydroxyl or ketone intermediates to fluorinated products:
Subsequent oxidation of the piperidine ring introduces the carboxylic acid group. However, this method suffers from lower yields (30–50%) due to over-fluorination byproducts.
Functional Group Interconversion and Salt Formation
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in ethanol:
Crystallization from ethanol/ether mixtures provides the final product in >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|---|
| Pyridine Hydrogenation | 3-Cyano-5-fluoropyridine | 78 | 22:1 | High |
| Electrophilic Fluorination | Piperidine-3-carboxylic acid | 52 | N/A | Moderate |
| Nucleophilic Fluorination | Piperidin-3-one | 41 | N/A | Low |
The hydrogenation route outperforms fluorination methods in yield and stereocontrol, making it the preferred industrial approach.
Industrial-Scale Considerations
Continuous Flow Hydrogenation
Modern production facilities employ continuous flow reactors to enhance efficiency:
-
Residence Time : 15–30 minutes
-
Catalyst Loading : 2–5% Pd/C
-
Throughput : 1–5 kg/hr
This system reduces catalyst deactivation and improves heat management compared to batch processes.
Purification Challenges
The hydrochloride salt exhibits high hygroscopicity, necessitating:
-
Low-humidity crystallization (<30% RH)
-
Azeotropic drying with toluene
-
Particle size control via antisolvent addition
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- 3-Fluoropiperidine-3-carboxylic acid hydrochloride serves as an essential building block in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution .
Synthetic Routes
- The synthesis of this compound typically involves the fluorination of piperidine derivatives using agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction often occurs in organic solvents like acetonitrile under controlled conditions.
Medicinal Chemistry
Drug Development
- Research indicates that this compound is being investigated for its potential in drug discovery, particularly for neurological disorders. The fluorine atom enhances its binding affinity to biological targets, which is crucial for developing effective therapeutics .
Case Studies
- Interaction studies have shown that this compound can modulate biological pathways by interacting with specific enzymes or receptors. For instance, it has been studied for its efficacy in targeting neurotransmitter systems, which could lead to advancements in treatments for conditions like depression and anxiety .
Biological Applications
Enzyme Mechanisms and Protein-Ligand Interactions
- The compound is employed in studies focusing on enzyme mechanisms and protein-ligand interactions. Its unique properties allow researchers to explore how modifications at the 3-position affect biological activity and selectivity .
Industrial Applications
Agrochemicals and Specialty Chemicals
Mechanism of Action
The mechanism of action of 3-fluoropiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Key Findings:
Ring Size and Flexibility :
- The 6-membered piperidine ring in the target compound provides conformational rigidity compared to 5-membered pyrrolidine analogs (e.g., 3-fluoropyrrolidine HCl), which exhibit greater flexibility. This rigidity may influence binding affinity in receptor-ligand interactions .
Substituent Effects: Fluorine vs. Trifluoromethyl groups (3-(trifluoromethyl)pyrrolidine-3-carboxylic acid HCl) offer greater steric bulk and electron-withdrawing effects, which can stabilize adjacent negative charges .
Functional Group Impact: The carboxylic acid group in the target compound significantly lowers its pKa (~2-3) compared to non-carboxylic analogs (e.g., 3-fluoropiperidine HCl), enhancing solubility in aqueous environments but reducing blood-brain barrier penetration .
Biological Activity
3-Fluoropiperidine-3-carboxylic acid hydrochloride is a synthetic compound belonging to the class of piperidine carboxylic acids. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, making them valuable in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring with a carboxylic acid functional group and a fluorine atom at the 3-position, which is critical for its biological activity.
Anticancer Activity
Research has indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that certain piperidine derivatives showed improved cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, particularly through interactions with muscarinic acetylcholine receptors, which are implicated in cancer progression .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Fluoropiperidine-3-carboxylic acid | FaDu (hypopharyngeal) | Not specified |
| Reference Drug (Bleomycin) | FaDu | 5.0 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It has been shown to decrease levels of tumor necrosis factor (TNF-α) and increase cyclic adenosine monophosphate (cAMP) levels, which are crucial for modulating inflammatory responses . This suggests potential therapeutic applications in treating conditions characterized by excessive TNF production, such as autoimmune diseases and sepsis.
Table 2: Inflammatory Response Modulation
| Activity | Effect |
|---|---|
| TNF-α Level Reduction | Significant |
| cAMP Level Increase | Significant |
Case Studies
- Cancer Treatment : In a preclinical study, a series of piperidine derivatives including 3-fluoropiperidine-3-carboxylic acid were tested against various cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis in malignant cells .
- Inflammatory Diseases : Another study highlighted the use of 3-fluoropiperidine derivatives in models of inflammatory diseases where they successfully reduced inflammatory cytokines and improved clinical outcomes in animal models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-fluoropiperidine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves fluorination of the piperidine ring followed by carboxylation and subsequent hydrochloride salt formation. Key steps include:
- Ring fluorination : Use of fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions to introduce fluorine at the 3-position .
- Carboxylic acid introduction : Hydrolysis of a nitrile or ester intermediate under acidic or basic conditions, followed by purification via recrystallization .
- Salt formation : Reaction with HCl in ethanol or diethyl ether to enhance solubility and crystallinity .
Q. How does the hydrochloride salt form improve the compound’s applicability in biochemical assays compared to the free base?
- Solubility : The hydrochloride form increases aqueous solubility (critical for in vitro assays) by forming hydrogen bonds with water molecules .
- Stability : The salt reduces hygroscopicity, improving shelf life under standard lab conditions (storage at -20°C in desiccated environments) .
Q. What analytical techniques are most reliable for characterizing this compound?
- Structural confirmation :
- NMR : NMR (δ -180 to -220 ppm) confirms fluorination position; NMR identifies piperidine ring conformation .
- HPLC-MS : Reverse-phase C18 columns with a mobile phase of 0.1% TFA in water/acetonitrile (95:5) verify purity (>98%) and molecular ion peaks .
Advanced Research Questions
Q. How does the stereochemistry of the fluorine substituent affect the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Case Study : Enantiomeric forms (R/S) of fluorinated piperidines show divergent binding affinities. For example, (R)-isomers may exhibit 10-fold higher potency for GABA receptors due to spatial alignment with hydrophobic pockets .
- Methodology :
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution to separate enantiomers .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate stereochemistry with binding energy profiles .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC values) for this compound?
- Root causes : Variability in assay conditions (e.g., pH, salt concentration) or impurities in synthesized batches.
- Solutions :
- Standardized protocols : Use TRIS buffer (pH 7.4) and validate compound purity via orthogonal methods (NMR + LC-MS) .
- Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem, CAS Common Chemistry) to identify outliers .
Q. How can fluorination at the 3-position modulate the compound’s metabolic stability in preclinical models?
- Mechanism : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation, prolonging half-life.
- Experimental validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
